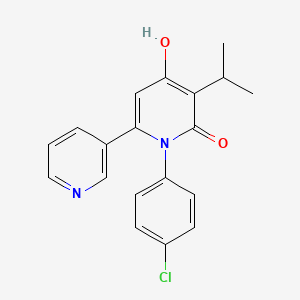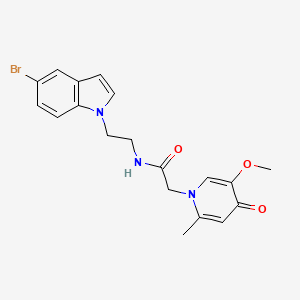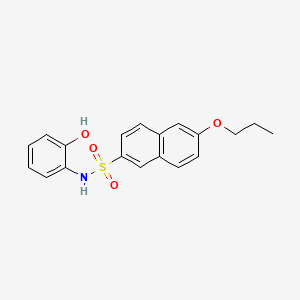
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6,3'-bipyridine-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6,3’-bipyridine-2(1H)-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, and a bipyridine core
Métodos De Preparación
The synthesis of 1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6,3’-bipyridine-2(1H)-one typically involves multiple steps, starting with the preparation of the bipyridine core. The reaction conditions often include the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6,3’-bipyridine-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its therapeutic potential, including its effects on specific molecular targets and pathways.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6,3’-bipyridine-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6,3’-bipyridine-2(1H)-one can be compared with other similar compounds, such as 4-chlorophenol and 3,4-dichlorophenylhydrazine hydrochloride . These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical reactivity and applications. The uniqueness of 1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6,3’-bipyridine-2(1H)-one lies in its specific combination of functional groups and its potential for diverse applications.
Propiedades
Fórmula molecular |
C19H17ClN2O2 |
|---|---|
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4-hydroxy-3-propan-2-yl-6-pyridin-3-ylpyridin-2-one |
InChI |
InChI=1S/C19H17ClN2O2/c1-12(2)18-17(23)10-16(13-4-3-9-21-11-13)22(19(18)24)15-7-5-14(20)6-8-15/h3-12,23H,1-2H3 |
Clave InChI |
SAZMHORTSSQRSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(N(C1=O)C2=CC=C(C=C2)Cl)C3=CN=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B13369876.png)
![6-(2-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369880.png)
![5-butyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13369882.png)
![4-Methoxy[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13369890.png)
![2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13369894.png)
![5-amino-9-butyl-9H-[1,2,4]triazolo[3,4-f]purin-3-yl hydrosulfide](/img/structure/B13369901.png)

![Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate](/img/structure/B13369907.png)
![N-[5-chloro-2-(1-hydroxy-1-methylethyl)phenyl]acetamide](/img/structure/B13369908.png)
![Ethyl 2-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13369916.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369923.png)
![2-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13369925.png)

